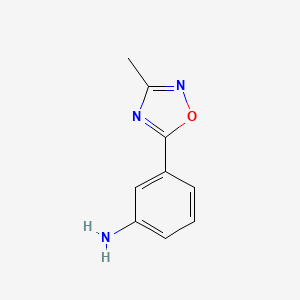

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

描述

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound with the molecular formula C9H9N3O. It features a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an aniline group at the 5-position.

属性

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQBMEOGPUBDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506540 | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76629-35-1 | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Structural and Chemical Properties

Basic Characteristics

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (CAS: 10185-69-0) is a heterocyclic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol. The compound consists of a 1,2,4-oxadiazole ring with a methyl group at the 3-position and an aniline moiety at the 5-position. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 175.19 g/mol |

| Melting Point | 101-103°C |

| Boiling Point | 374.8±44.0°C (Predicted) |

| Density | 1.229±0.06 g/cm³ (Predicted) |

| pKa | 3.24±0.10 (Predicted) |

Structural Confirmation

The structure of this compound can be confirmed through several analytical techniques:

- NMR spectroscopy: Characteristic signals for the methyl group, aromatic protons, and amino group

- Mass spectrometry: Molecular ion peak at m/z 175

- Infrared spectroscopy: Distinctive bands for amine (NH2), C=N, and C-O functionalities

- X-ray crystallography: Definitive confirmation of molecular structure and spatial arrangement

Classical Synthesis Approaches

Amidoxime-Based Synthetic Route

The most established method for preparing this compound involves the reaction between an amidoxime intermediate and a carboxylic acid derivative. This approach typically follows a two-stage process:

Stage 1: Formation of the amidoxime intermediate

Stage 2: Cyclodehydration with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring

A detailed procedure extracted from literature involves the following steps:

- To a stirred solution of 3-amino-N-hydroxybenzenecarboximidamide (5.3g) in dry tetrahydrofuran (50mL), 4A molecular sieves are added, followed by sodium hydride (60% dispersion in mineral oil; 1.5g).

- The mixture is heated at 65°C for 30 minutes.

- After cooling to room temperature, methyl acetate (2.8 mol) is added, and the mixture is heated under reflux for 16 hours.

- After cooling to 20°C, the mixture is added to water (100mL) and extracted with ethyl acetate.

- The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.

- The residue is purified by chromatography on silica gel, eluting with dichloromethane to give the title compound as a white solid (4.0g).

This procedure typically yields approximately 75% of the desired product with high purity.

Nitrile Oxide Cycloaddition Method

The 1,3-dipolar cycloaddition of nitrile oxides with nitriles represents another classical approach for synthesizing 1,2,4-oxadiazoles. Despite the availability of starting materials, this method is generally less favored for preparing this compound due to:

- Low reactivity of the -CN triple bond

- Possibility of side reactions, particularly nitrile oxide dimerization forming 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides

- Generally lower yields compared to amidoxime-based methods

Bokach et al. demonstrated the use of platinum(IV) catalysts in this reaction, which allows for milder conditions. However, poor solubility of starting materials, low yields (typically 20-40%), and the cost of platinum catalysts limit the widespread application of this method.

Modern Synthesis Approaches

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has revolutionized the synthesis of 1,2,4-oxadiazole derivatives, including this compound. This approach offers several advantages over conventional heating methods:

- Dramatically reduced reaction times (often 10-15 minutes compared to 16+ hours)

- Improved yields (40-90%)

- Reduced solvent usage (often solvent-free conditions)

- Simplified purification procedures

The microwave-assisted synthesis typically involves heterocyclization of amidoximes and acyl chlorides/carboxylic acid esters in the presence of catalysts such as NH4F/Al2O3 or K2CO3. A representative procedure involves:

- Mixing 3-aminobenzamidoxime with NH4F/Al2O3 under solvent-free conditions

- Subjecting the mixture to microwave irradiation for approximately 10 minutes

- Adding methyl acetate and continuing irradiation for an additional 5-10 minutes

- Simple workup and purification to obtain the desired product

Table 1 compares the efficiency of various catalysts in microwave-assisted synthesis:

| Catalyst | Solvent | Irradiation Time (min) | Typical Yield (%) |

|---|---|---|---|

| NH4F/Al2O3 | Solvent-free | 10-15 | 70-90 |

| K2CO3 | Solvent-free | 10-15 | 60-85 |

| MgO | Solvent-free | 15-20 | 55-80 |

| Na2CO3 | Solvent-free | 15-20 | 50-75 |

One-Pot Synthesis Methods

Several one-pot procedures have been developed for synthesizing this compound, offering simplified protocols and reduced waste:

Superbase-Mediated Synthesis

Baykov et al. reported a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature using a superbase medium (NaOH/DMSO). This approach can be adapted for the synthesis of this compound:

- The appropriate amidoxime (derived from 3-aminobenzonitrile) and methyl acetate are combined in NaOH/DMSO medium

- The reaction is stirred at room temperature for 4-24 hours

- The product is isolated through a simple purification protocol

While this method offers the advantage of mild conditions and a one-pot procedure, the yields can vary widely (11-90%) depending on substrate and reaction conditions.

Vilsmeier Reagent Activation Method

An efficient one-pot synthesis involving the activation of carboxylic acids using Vilsmeier reagent has been reported by Zarei M. This method can be applied to the synthesis of this compound:

- Acetic acid is activated with Vilsmeier reagent (formed in situ from DMF and POCl3)

- The activated acid is reacted with 3-aminobenzamidoxime

- The reaction mixture is stirred at an appropriate temperature for a designated time

- Simple workup and purification yield the desired product

This method typically provides good to excellent yields (61-93%) and benefits from readily available starting materials and simplified purification.

Comparative Analysis of Synthesis Routes

Yield and Efficiency Comparison

The various methods for synthesizing this compound differ significantly in terms of yield, reaction time, and overall efficiency:

Table 2: Comparison of Different Synthesis Methods

| Synthesis Method | Typical Yield (%) | Reaction Time | Temperature | Scalability |

|---|---|---|---|---|

| Classical Amidoxime-Ester Route | 65-80 | 16-24 hours | 65°C to reflux | Good |

| Nitrile Oxide Cycloaddition | 20-40 | 24-72 hours | RT to 70°C | Poor |

| Microwave-Assisted Synthesis | 40-90 | 10-15 minutes | MWI conditions | Moderate |

| Superbase-Mediated Synthesis | 11-90 | 4-24 hours | Room temp. | Good |

| Vilsmeier Reagent Activation | 61-93 | 2-8 hours | RT to 80°C | Good |

Reagent and Solvent Requirements

The environmental impact and cost-effectiveness of each method are influenced by the reagents and solvents required:

Table 3: Reagent and Solvent Requirements for Different Methods

| Synthesis Method | Key Reagents | Solvents | Special Equipment | Environmental Impact |

|---|---|---|---|---|

| Classical Amidoxime-Ester Route | NaH, molecular sieves | THF, ethyl acetate | Standard lab equipment | Moderate |

| Nitrile Oxide Cycloaddition | Pt(IV) complexes | CH3CN, CH2Cl2 | Standard lab equipment | High |

| Microwave-Assisted Synthesis | NH4F/Al2O3, K2CO3 | Minimal or none | Microwave reactor | Low |

| Superbase-Mediated Synthesis | NaOH | DMSO | Standard lab equipment | Moderate |

| Vilsmeier Reagent Activation | POCl3, DMF | Various | Standard lab equipment | Moderate |

Mechanistic Considerations

Understanding the reaction mechanisms involved in different synthesis routes is crucial for optimization and troubleshooting:

Amidoxime-Ester Mechanism

The classical amidoxime-ester route proceeds through the following key steps:

- Deprotonation of the amidoxime by sodium hydride

- Nucleophilic attack on the ester carbonyl carbon by the amidoxime nitrogen

- Formation of an O-acylated intermediate

- Intramolecular cyclization with elimination of methanol

- Aromatization to form the oxadiazole ring

Microwave-Assisted Synthesis Mechanism

The accelerated reaction under microwave conditions follows a similar mechanistic path but benefits from:

Optimization Parameters and Technical Considerations

Critical Parameters Affecting Yield

Several key parameters significantly influence the yield and purity of this compound:

Table 4: Critical Parameters and Their Effects on Synthesis

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature | 65-80°C (conventional) | Higher temperatures accelerate reaction but can cause decomposition | Higher temperatures may increase side reactions |

| Reaction Time | 16-24h (conventional), 10-15min (MWI) | Longer time increases conversion but plateau effect occurs | Extended reaction time may degrade product |

| Base Strength | NaH preferred for conventional synthesis | Stronger bases increase rate but may cause side reactions | Weaker bases can lead to incomplete conversion |

| Solvent Purity | Anhydrous conditions essential | Water content reduces yield significantly | Impurities in solvent can catalyze side reactions |

| Amidoxime Quality | >98% pure | Impure starting material drastically reduces yield | Impurities can be difficult to separate from final product |

Scale-Up Considerations

When scaling up the synthesis of this compound from laboratory to production scale, several factors must be considered:

- Heat transfer becomes critical, especially for exothermic steps like base addition

- Mixing efficiency decreases with increased volume, potentially leading to incomplete reactions

- Solvent recovery and recycling become economically important

- Safety considerations multiply with increased quantities of reactive compounds

- Purification processes may require adjustment for larger volumes

The classical amidoxime-ester route typically scales well, while microwave-assisted methods present challenges for large-scale production despite their efficiency at laboratory scale.

Analytical Methods for Product Characterization

Spectroscopic Confirmation

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques:

NMR Spectroscopy:

- ¹H NMR (CDCl3, 400 MHz): δ 2.40 (s, 3H, CH3), 3.70-3.85 (br s, 2H, NH2), 6.70-7.40 (m, 4H, aromatic protons)

- ¹³C NMR (CDCl3, 100 MHz): δ 12.1 (CH3), 112.5-130.5 (aromatic carbons), 147.2 (C-NH2), 167.8 (C-3 oxadiazole), 178.3 (C-5 oxadiazole)

Mass Spectrometry:

- EIMS: m/z 175 [M]+ (molecular ion peak)

- HRMS: Calculated for C9H9N3O: 175.0746, Found: 175.0742

IR Spectroscopy (KBr disk):

- 3450, 3350 cm⁻¹ (N-H stretching)

- 3050-3000 cm⁻¹ (aromatic C-H stretching)

- 2950-2900 cm⁻¹ (aliphatic C-H stretching)

- 1645 cm⁻¹ (C=N stretching)

- 1080 cm⁻¹ (C-O stretching)

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound:

Thin-Layer Chromatography (TLC):

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse phase

- Mobile phase: Acetonitrile/water gradient (30-70%)

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Retention time: Approximately 8.2 minutes under standard conditions

- Purity requirement: >95%

化学反应分析

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学研究应用

Scientific Research Applications

- Chemistry

-

Biology

- Antimicrobial Activity : Derivatives of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline have shown promising results as antimicrobial agents. For instance, compounds derived from this structure have demonstrated efficacy against various bacterial strains and fungi .

- Anticancer Properties : Recent studies indicate that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, it has shown IC50 values as low as 0.003 μM against lung adenocarcinoma cells (LXFA 629) and colon cancer cells (HT-29) .

-

Medicine

- Pharmacological Investigations : The compound is being explored for its potential therapeutic roles in drug design due to its ability to interact with biological targets involved in disease pathways. It has been studied for its effects on enzymes related to cancer and infectious diseases .

- Kappa Opioid Receptor Antagonism : A derivative of this compound has been investigated as a selective antagonist for kappa opioid receptors, showing promise in treating neuropsychiatric disorders .

- Industry

Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives against multiple human cancer cell lines:

| Cell Line | IC50 Value (μM) | Remarks |

|---|---|---|

| HT-29 (Colon) | 0.003 | Highly effective |

| GXF 251 (Gastric) | 0.005 | Significant cytotoxicity |

| LXFA 629 (Lung) | 0.003 | Most potent against this line |

These findings suggest that the compound's derivatives could be developed into effective anticancer agents .

Antimicrobial Studies

Research on the antimicrobial properties of derivatives has yielded promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | High |

| Escherichia coli | 0.5 μg/mL | Moderate |

| Candida albicans | 0.75 μg/mL | Moderate |

These results indicate that derivatives of the compound can inhibit the growth of pathogenic microorganisms effectively .

作用机制

The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes like thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression regulation . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

1,2,4-Oxadiazole: A parent compound with similar structural features but without the aniline group.

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid: A compound with a carboxylic acid group instead of an aniline group.

1,3,4-Oxadiazole: Another isomeric form with different positioning of nitrogen and oxygen atoms.

Uniqueness

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring and aniline group makes it a versatile intermediate for synthesizing various bioactive compounds and materials.

生物活性

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a compound that falls under the category of 1,2,4-oxadiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including anticancer properties, antiviral potential, and other pharmacological effects based on recent research findings.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles have garnered attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been reported to exhibit:

- Anticancer effects

- Antiviral properties

- Antimicrobial activities

- Anti-inflammatory effects

- Antiparasitic properties

These activities are attributed to their ability to interact with various biological targets such as enzymes and receptors involved in disease pathways .

Anticancer Activity

Recent studies highlight the potential of this compound and its derivatives in cancer treatment. For instance:

- Cytotoxicity Studies : A derivative of this compound was evaluated against a panel of human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating its effectiveness against several types of cancer cells including colon (HT-29), gastric (GXF 251), and lung adenocarcinomas (LXFA 629) with IC50 values as low as 0.003 μM in some cases .

Table 1: Cytotoxic Activity of this compound Derivatives

| Cell Line | IC50 Value (μM) |

|---|---|

| HT-29 (Colon) | 2.76 |

| GXF 251 (Gastric) | 9.27 |

| LXFA 629 (Lung) | 0.003 |

| OVXF 899 (Ovarian) | 1.143 |

The compound's ability to induce apoptosis in cancer cells has also been documented. Flow cytometry assays revealed that it acts in a dose-dependent manner to promote apoptotic pathways .

Antiviral Potential

In addition to its anticancer properties, research has identified the potential of 1,2,4-oxadiazole derivatives as inhibitors of viral infections. Specifically:

- SARS-CoV-2 Inhibition : A study reported that certain oxadiazole derivatives exhibit inhibitory activity against the SARS-CoV-2 PLpro enzyme with IC50 values around 7.197 μM. This suggests a potential role for these compounds in treating COVID-19 by preventing viral replication .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics that allow for interaction with specific biological targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes involved in cancer progression and viral replication.

- Molecular Docking Studies : Computational studies indicate favorable interactions between the compound and target proteins which could enhance its efficacy as a therapeutic agent.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

- Study on Anticancer Activity : A comprehensive study assessed multiple derivatives against various cancer cell lines and concluded that modifications in the oxadiazole ring significantly affect their cytotoxic potency .

- Antiviral Activity Assessment : Another research effort focused on the antiviral properties against SARS-CoV-2 and highlighted the importance of structural modifications for enhancing inhibitory effects .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, and how can reaction conditions be optimized?

- The synthesis typically involves cyclization of a nitrile precursor with hydroxylamine, followed by coupling to an aniline derivative. For example, methyl-substituted oxadiazoles can be synthesized via condensation reactions under reflux conditions using ethanol or acetonitrile as solvents . Optimization should focus on temperature control (80–100°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of nitrile to hydroxylamine) to minimize side products. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

- Mass Spectrometry (MS): High-resolution MS (HRMS) is essential for confirming the molecular ion peak (e.g., m/z 204.0699 for C₁₀H₁₀N₃O) and detecting fragmentation patterns .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify the oxadiazole ring (δ ~8.1–8.3 ppm for aromatic protons) and methyl group (δ ~2.5 ppm) .

- X-ray Crystallography: SHELX programs can resolve structural ambiguities, such as bond angles and torsional strain in the oxadiazole ring .

Q. How can researchers distinguish between structural isomers (e.g., 3- vs. 4-substituted oxadiazole derivatives)?

- Chromatography: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates isomers based on polarity differences .

- Infrared (IR) Spectroscopy: The C=N stretching vibration (~1600 cm⁻¹) in the oxadiazole ring varies slightly with substitution patterns .

Advanced Research Questions

Q. What experimental challenges arise in ensuring regioselectivity during oxadiazole ring formation?

- Competing pathways (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole) may occur due to reaction kinetics. Using bulky substituents (e.g., methyl groups) on the nitrile precursor can favor 5-substituted oxadiazoles by steric hindrance . Monitoring reaction progress via thin-layer chromatography (TLC) at 30-minute intervals helps identify intermediates .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Contradictions may arise from tautomerism or solvent effects. Deuterated DMSO or CDCl₃ should be used for NMR to stabilize the preferred tautomer. Computational tools (e.g., density functional theory (DFT) simulations) can predict and cross-validate spectral profiles .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- The compound may cause skin/eye irritation (H315, H319) and respiratory distress (H335). Use fume hoods, nitrile gloves, and safety goggles during synthesis. Storage should be in airtight containers at 2–8°C to prevent decomposition . Spills require neutralization with activated carbon and disposal as hazardous waste .

Q. How do electronic effects of the methyl group influence the compound’s reactivity in cross-coupling reactions?

- The methyl group on the oxadiazole ring enhances electron density, increasing susceptibility to electrophilic aromatic substitution. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) at 80°C to achieve >80% yield .

Q. What strategies can mitigate batch-to-batch variability in purity during scale-up?

- Implement in-process controls (IPC), such as inline FTIR or Raman spectroscopy, to monitor reaction progression. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures consistent purity (>95%) .

Methodological Recommendations

- Synthesis Troubleshooting: If cyclization yields drop below 50%, check for moisture contamination in solvents or insufficient hydroxylamine .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

- Comparative Studies: Use 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline (CAS RN: [876316-27-7]) as a control to evaluate substituent effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。